Cas no 1805900-29-1 (Benzenepropanenitrile, 2-fluoro-5-nitro-)

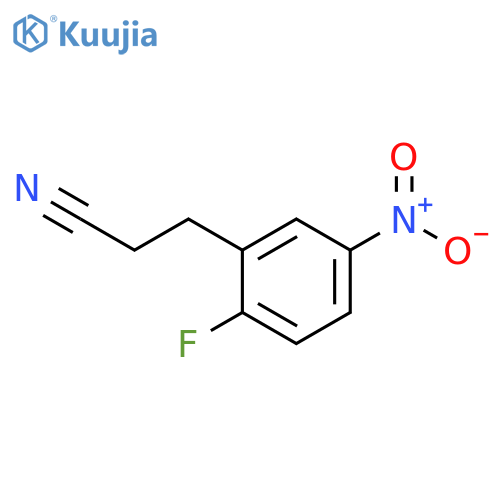

1805900-29-1 structure

商品名:Benzenepropanenitrile, 2-fluoro-5-nitro-

Benzenepropanenitrile, 2-fluoro-5-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzenepropanenitrile, 2-fluoro-5-nitro-

- 3-(2-fluoro-5-nitrophenyl)propanenitrile

- EN300-1865988

- 1805900-29-1

-

- インチ: 1S/C9H7FN2O2/c10-9-4-3-8(12(13)14)6-7(9)2-1-5-11/h3-4,6H,1-2H2

- InChIKey: ZWPNCXIZWAZAAQ-UHFFFAOYSA-N

- ほほえんだ: C1(CCC#N)=CC([N+]([O-])=O)=CC=C1F

計算された属性

- せいみつぶんしりょう: 194.04915563g/mol

- どういたいしつりょう: 194.04915563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.310±0.06 g/cm3(Predicted)

- ふってん: 373.3±27.0 °C(Predicted)

Benzenepropanenitrile, 2-fluoro-5-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1865988-0.05g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 0.05g |

$528.0 | 2023-09-18 | ||

| Enamine | EN300-1865988-0.25g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 0.25g |

$579.0 | 2023-09-18 | ||

| Enamine | EN300-1865988-0.1g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 0.1g |

$553.0 | 2023-09-18 | ||

| Enamine | EN300-1865988-10.0g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 10g |

$3376.0 | 2023-05-25 | ||

| Enamine | EN300-1865988-1g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 1g |

$628.0 | 2023-09-18 | ||

| Enamine | EN300-1865988-0.5g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 0.5g |

$603.0 | 2023-09-18 | ||

| Enamine | EN300-1865988-5.0g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 5g |

$2277.0 | 2023-05-25 | ||

| Enamine | EN300-1865988-1.0g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 1g |

$785.0 | 2023-05-25 | ||

| Enamine | EN300-1865988-5g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 5g |

$1821.0 | 2023-09-18 | ||

| Enamine | EN300-1865988-2.5g |

3-(2-fluoro-5-nitrophenyl)propanenitrile |

1805900-29-1 | 2.5g |

$1230.0 | 2023-09-18 |

Benzenepropanenitrile, 2-fluoro-5-nitro- 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

1805900-29-1 (Benzenepropanenitrile, 2-fluoro-5-nitro-) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1189426-16-1(Sulfadiazine-13C6)

- 249916-07-2(Borreriagenin)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量